13-(4-Chlorophenyl)-8-(2-morpholin-4-ylethylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
Description
This compound is a polycyclic heteroaromatic system featuring a central thiophene-fused pyrimidophthalazine core. Key structural elements include:
- 4-Chlorophenyl substituent: Enhances lipophilicity and influences binding interactions via halogen bonding .
- 15-Thia substitution: Replaces an oxygen atom with sulfur, altering electronic properties and metabolic stability .
- Fused tetracyclic scaffold: Provides rigidity, which may enhance target selectivity .
Crystallographic data (if available) would typically be refined using programs like SHELXL, a standard in small-molecule structural analysis . The compound’s complexity necessitates advanced computational methods for structural comparison, such as graph-based algorithms or Tanimoto coefficients .
Properties
IUPAC Name |
13-(4-chlorophenyl)-8-(2-morpholin-4-ylethylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O2S/c26-17-7-5-16(6-8-17)20-15-34-24-21(20)25(32)31-23(28-24)19-4-2-1-3-18(19)22(29-31)27-9-10-30-11-13-33-14-12-30/h1-8,15H,9-14H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMCIGFPVKTOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NN3C(=NC4=C(C3=O)C(=CS4)C5=CC=C(C=C5)Cl)C6=CC=CC=C62 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 13-(4-Chlorophenyl)-8-(2-morpholin-4-ylethylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one is a complex chemical structure that has garnered attention for its potential biological activities. This article synthesizes existing research findings related to its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C16H19ClN2OS
- Molecular Weight : 322.9 g/mol
- IUPAC Name : 4-chloro-N-[[4-(morpholin-4-ylmethyl)thiophen-2-yl]methyl]aniline
The compound features a thiazole core and multiple functional groups that suggest diverse biological interactions.
Target Interactions
The exact mechanism of action for this compound remains largely undefined; however, it is hypothesized that it may interact with various biochemical pathways similar to related compounds. Notably, compounds with similar structures have been shown to bind with high affinity to multiple receptors, influencing a range of cellular processes including:
- Antiviral Activity : Related compounds have demonstrated effectiveness against viral infections by targeting viral replication mechanisms.
- Anticancer Properties : Some structural analogs have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Biochemical Pathways
Research indicates that similar compounds influence several biological activities such as:
- Antimicrobial Activity
- Antidiabetic Effects
- Antimalarial Properties
These activities suggest a multifaceted role in therapeutic applications.
In Vitro Studies
Several studies have explored the biological effects of structurally related compounds:
- Antiviral Efficacy : A study reported that certain derivatives exhibited potent activity against human adenovirus (HAdV), with IC50 values below 0.3 μM and selectivity indexes exceeding 100 compared to standard treatments like niclosamide .
- Allosteric Modulation : Research on similar chemical frameworks has revealed potential as allosteric enhancers at the A1 adenosine receptor, indicating a unique mechanism that augments the receptor's response to endogenous ligands .
- Cytotoxicity Assessments : In vitro cytotoxicity studies showed that some derivatives maintained low cytotoxic profiles while exhibiting significant antiviral properties, suggesting potential for therapeutic use without substantial toxicity .
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
Key Observations :
- Core Modifications : Replacing sulfur (15-thia) with oxygen (12,14-dioxa in ) reduces electron density in the aromatic system, which may affect π-π stacking interactions .
- Halogen Variations : The 4-chlorophenyl group in the target and contrasts with unsubstituted phenyl in , influencing steric and electronic profiles.
Computational Similarity Metrics
- Tanimoto Coefficient (Fingerprint-Based) :
- Graph-Based Similarity : Higher overlap with (shared scaffold) than , but subgraph mismatches arise from side-chain variations .
Q & A
Basic Research Questions
Q. What are the key considerations for designing synthetic routes for this compound?
- Methodological Answer : Prioritize retrosynthetic analysis to identify modular intermediates, such as the morpholinoethylamine and chlorophenyl moieties. Use cross-coupling reactions (e.g., Suzuki-Miyaura) for assembling the polycyclic core, and employ protecting groups for sensitive functional groups like the morpholine ring. Reaction optimization should include temperature-controlled steps to minimize side reactions, such as over-oxidation of the thia group. Reference analogs in and , where similar tricyclic systems were synthesized via stepwise cyclization and substitution .
Q. How can researchers validate the compound’s purity and structural integrity?
- Methodological Answer : Combine HPLC (with UV/Vis detection at λ = 254 nm) for purity assessment (>98%) and LC-MS for molecular weight confirmation. Use X-ray crystallography (as in and ) to resolve stereochemical ambiguities in the tetracyclic framework. NMR (1H, 13C, and 2D techniques like COSY/HSQC) is critical for verifying substituent positions, such as the 4-chlorophenyl group and morpholinoethylamino side chain .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s structural similarity to kinase inhibitors in . Employ fluorescence polarization for binding affinity studies. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), referencing the protocol in for comparable chromenone derivatives .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., PDB IDs from ’s case studies). Validate with molecular dynamics simulations (50 ns trajectories) to assess binding stability. QSAR models, trained on analogs from and , can predict bioactivity and guide structural modifications .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across analogs?
- Methodological Answer : Conduct meta-analyses of SAR datasets (e.g., vs. 6) to identify confounding variables, such as substituent electronic effects or assay conditions. Use free-energy perturbation (FEP) calculations to quantify the impact of specific groups (e.g., morpholine vs. piperazine) on binding affinity. Cross-validate with isothermal titration calorimetry (ITC) to reconcile discrepancies .
Q. How to design a pharmacokinetic study for this compound?
- Methodological Answer : Apply a randomized block design (as in ) with split-plot variables: administer the compound via IV and oral routes in rodent models. Use LC-MS/MS for plasma concentration monitoring. Assess metabolic stability via liver microsome assays (human/rat), identifying major metabolites via HR-MS/MS. Reference ’s environmental fate framework to model bioavailability .
Q. What experimental controls are critical for assessing off-target effects in vivo?
- Methodological Answer : Include sham-treated cohorts and isoform-selective inhibitors (e.g., for kinases in ) to isolate target-specific effects. Use CRISPR-Cas9 knockout models to validate target engagement. For toxicity, monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine), comparing with structurally related compounds in .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
